molecular formula C17H23NO2S2 B10943214 N-{1-[4-(butan-2-yl)phenyl]propyl}thiophene-2-sulfonamide

N-{1-[4-(butan-2-yl)phenyl]propyl}thiophene-2-sulfonamide

Cat. No.: B10943214
M. Wt: 337.5 g/mol
InChI Key: RKQTUEKIKVHFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-2-THIOPHENESULFONAMIDE is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a sec-butylphenylpropyl side chain

Properties

Molecular Formula

C17H23NO2S2

Molecular Weight

337.5 g/mol

IUPAC Name

N-[1-(4-butan-2-ylphenyl)propyl]thiophene-2-sulfonamide

InChI

InChI=1S/C17H23NO2S2/c1-4-13(3)14-8-10-15(11-9-14)16(5-2)18-22(19,20)17-7-6-12-21-17/h6-13,16,18H,4-5H2,1-3H3

InChI Key

RKQTUEKIKVHFBS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(CC)NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-2-THIOPHENESULFONAMIDE typically involves multiple steps, including the formation of the thiophene ring, sulfonation, and subsequent attachment of the sec-butylphenylpropyl group. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Sulfonation: Introduction of the sulfonamide group is typically done using sulfonyl chlorides in the presence of a base.

    Attachment of the Side Chain: The sec-butylphenylpropyl group can be introduced through Friedel-Crafts alkylation or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~2~-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The sec-butylphenylpropyl side chain may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-{1-[4-(tert-BUTYL)PHENYL]PROPYL}-2-THIOPHENESULFONAMIDE
  • N~2~-{1-[4-(METHYL)PHENYL]PROPYL}-2-THIOPHENESULFONAMIDE

Uniqueness

N~2~-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-2-THIOPHENESULFONAMIDE is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds with different substituents.

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